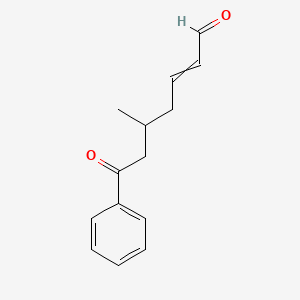
5-Methyl-7-oxo-7-phenylhept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-oxo-7-phenylhept-2-enal is an organic compound with the molecular formula C({14})H({16})O(_{2}) It is characterized by a heptenal backbone with a phenyl group at the 7th position, a methyl group at the 5th position, and a ketone functional group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 5-Methyl-7-oxo-7-phenylhept-2-enal involves an aldol condensation reaction. This reaction typically starts with the condensation of benzaldehyde with a suitable ketone, such as 5-methyl-2-hexanone, in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product.
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. For instance, phenylmagnesium bromide can react with 5-methyl-2-hexanone to form an intermediate, which upon oxidation yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5-Methyl-7-oxo-7-phenylhept-2-enal can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : This compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-7-oxo-7-phenylhept-2-enal is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions, particularly those involving oxidation and reduction. It serves as a model substrate to understand the mechanisms of various biochemical processes.
Medicine
Although not widely used in medicine directly, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. Its unique aroma profile makes it a valuable component in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism by which 5-Methyl-7-oxo-7-phenylhept-2-enal exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as an electrophile that is reduced by nucleophilic reducing agents.
Molecular Targets and Pathways
The molecular targets of this compound include enzymes involved in oxidation-reduction processes. These enzymes facilitate the conversion of the compound into various products, influencing biochemical pathways related to energy production, detoxification, and biosynthesis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-oxohept-2-enal: Lacks the phenyl group, resulting in different chemical properties and reactivity.
7-Oxo-7-phenylhept-2-enal: Lacks the methyl group, which affects its steric and electronic properties.
5-Methyl-7-phenylhept-2-enal: Lacks the ketone group, altering its reactivity in oxidation and reduction reactions.
Uniqueness
5-Methyl-7-oxo-7-phenylhept-2-enal is unique due to the presence of both a phenyl group and a ketone functional group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
137840-43-8 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-methyl-7-oxo-7-phenylhept-2-enal |
InChI |
InChI=1S/C14H16O2/c1-12(7-5-6-10-15)11-14(16)13-8-3-2-4-9-13/h2-6,8-10,12H,7,11H2,1H3 |
InChI Key |
BVRNOQNLRQRPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















